2-[(2-Chloroethoxy)methoxy]naphthalene 2-[(2-Chloroethoxy)methoxy]naphthalene
Brand Name: Vulcanchem
CAS No.: 5409-86-9
VCID: VC19724348
InChI: InChI=1S/C13H13ClO2/c14-7-8-15-10-16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2
SMILES:
Molecular Formula: C13H13ClO2
Molecular Weight: 236.69 g/mol

2-[(2-Chloroethoxy)methoxy]naphthalene

CAS No.: 5409-86-9

Cat. No.: VC19724348

Molecular Formula: C13H13ClO2

Molecular Weight: 236.69 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloroethoxy)methoxy]naphthalene - 5409-86-9

Specification

CAS No. 5409-86-9
Molecular Formula C13H13ClO2
Molecular Weight 236.69 g/mol
IUPAC Name 2-(2-chloroethoxymethoxy)naphthalene
Standard InChI InChI=1S/C13H13ClO2/c14-7-8-15-10-16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2
Standard InChI Key KWOHEQXLFDGBHN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OCOCCCl

Introduction

Structural and Functional Features of 2-[(2-Chloroethoxy)methoxy]naphthalene

The molecular structure of 2-[(2-Chloroethoxy)methoxy]naphthalene consists of a naphthalene backbone substituted at the 2-position with a methoxy group (-OCH₃) and a chloroethoxy group (-OCH₂CH₂Cl). The naphthalene ring system provides aromatic stability, while the electron-donating methoxy group enhances reactivity at specific ring positions. The chloroethoxy moiety introduces both steric bulk and electrophilic potential, making the compound amenable to further functionalization.

Key structural comparisons can be made with analogous naphthalene derivatives. For instance, 2-methoxynaphthalene, a simpler analog lacking the chloroethoxy group, is widely used as a precursor in synthesizing anti-inflammatory agents like naproxen . The addition of the chloroethoxy group in 2-[(2-Chloroethoxy)methoxy]naphthalene likely alters its electronic and steric profile, influencing its reactivity in substitution and cross-coupling reactions.

Synthetic Pathways and Methodological Considerations

Bromination and Dehalogenation Strategies

While no direct synthesis of 2-[(2-Chloroethoxy)methoxy]naphthalene is documented, methodologies for related compounds offer plausible routes. For example, the synthesis of 2-methoxy-6-bromo-naphthalene involves bromination of 2-methoxynaphthalene followed by iron-mediated dehalogenation . This two-step process achieves regioselective substitution while maintaining the methoxy group’s integrity. Adapting this approach, chloroethylation could replace bromination, utilizing reagents like 2-chloroethyl ethers under acidic conditions.

A hypothetical synthesis might proceed as follows:

  • Chloroethylation: Reacting 2-methoxynaphthalene with 2-chloroethyl ether in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloroethoxy group.

  • Purification: Isolation via crystallization from aliphatic alcohols or hydrocarbons, as demonstrated in analogous syntheses .

Solvent and Catalyst Effects

The choice of solvent and catalyst significantly impacts reaction efficiency and selectivity. In the acylation of 2-methoxynaphthalene, polar aprotic solvents like nitrobenzene enhance electrophilic substitution rates, while solvents with high donor numbers (e.g., 1,4-dioxane) reduce reactivity . For chloroethylation, non-polar solvents such as dichloromethane or acetic acid may optimize intermediate stability, mirroring conditions used in bromination reactions .

Physicochemical Properties and Reactivity

Thermal and Solubility Characteristics

The chloroethoxy group’s electronegativity and bulkiness likely lower the compound’s melting point compared to 2-methoxynaphthalene (melting point: 73–75°C). Substituted naphthalenes with halogenated side chains typically exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂) and limited solubility in water, as seen in structurally related compounds .

Reactivity Profile

The methoxy group directs electrophilic substitution to the 1- and 6-positions of the naphthalene ring, while the chloroethoxy group acts as a leaving group in nucleophilic displacement reactions. For example, the chlorine atom can undergo substitution with amines or alkoxides, enabling the synthesis of more complex derivatives. This dual functionality mirrors the reactivity of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propionyl chloride, which exhibits high biological activity due to its electrophilic sites.

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

2-[(2-Chloroethoxy)methoxy]naphthalene’s structure positions it as a potential intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 6-acetyl-2-methoxynaphthalene—a precursor to naproxen—is synthesized via Friedel-Crafts acylation . The chloroethoxy group in 2-[(2-Chloroethoxy)methoxy]naphthalene could facilitate similar acylations or serve as a protective group during multi-step syntheses.

Material Science Applications

Chloroethoxy-substituted naphthalenes may contribute to advanced material development, such as liquid crystals or conductive polymers. The compound’s planar aromatic structure and halogen content could enhance intermolecular interactions, improving thermal stability and electron transport properties.

Comparative Analysis of Naphthalene Derivatives

The table below highlights key differences between 2-[(2-Chloroethoxy)methoxy]naphthalene and related compounds:

CompoundSubstituentsKey PropertiesApplications
2-Methoxynaphthalene-OCH₃High reactivity at 1- and 6-positions NSAID precursor
1-Acetyl-2-methoxynaphthalene-OCH₃, -COCH₃Kinetically favored acylation product Intermediate in drug synthesis
2-Methoxy-6-bromo-naphthalene-OCH₃, -BrRegioselective bromination Pharmaceutical intermediate
2-[(2-Chloroethoxy)methoxy]naphthalene-OCH₃, -OCH₂CH₂ClDual functionality for substitutionPotential drug/material intermediate

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